![molecular formula C48H30O12 B3067420 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4- CAS No. 1126896-14-7](/img/structure/B3067420.png)

1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

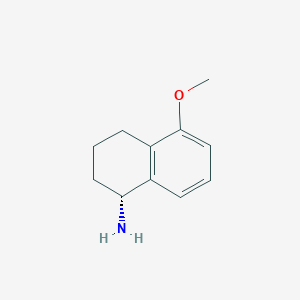

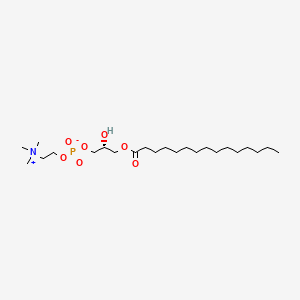

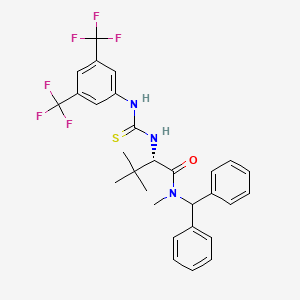

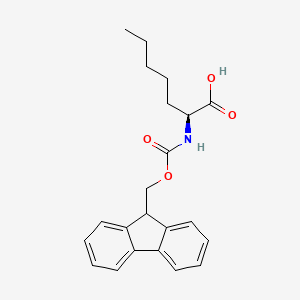

1,3,5-Tris(3,5’-carboxy[1,1’-biphenyl]-4- is a chemical compound used as a linker molecule for the synthesis of high-performance metal-organic frameworks (MOFs) . It has an empirical formula of C45H30O6 .

Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(3,5’-carboxy[1,1’-biphenyl]-4- is complex, with a molecular weight of 666.72 . The SMILES string for this compound is OC(=O)c1ccc(cc1)-c2ccc(cc2)-c3cc(cc(c3)-c4ccc(cc4)-c5ccc(cc5)C(O)=O)-c6ccc(cc6)-c7ccc(cc7)C(O)=O .Physical And Chemical Properties Analysis

The compound is a powder with a melting point greater than 300 °C . It has a quality level of 100 and a test scheme of 95% .Scientific Research Applications

Liquid Crystal Polymers (LCPs)

Biphenyl-4,4′-dicarboxylic acid (BPDC): serves as a key component in the synthesis of nematic aromatic polyesters. These LCPs find applications in electronics, optical devices, automotive components, and textiles. Their excellent thermal stability makes them suitable for high-temperature environments. Additionally, their low dielectric constant and high breakdown strength contribute to their use in electrical insulation .

Metal-Organic Frameworks (MOFs)

BPDC acts as a linker or ligand in the synthesis of metal-organic frameworks (MOFs). These porous materials have diverse applications, including:

Biomedical Materials

While less explored, BPDC’s carboxylic acid groups could potentially be functionalized for biomedical applications. For instance, it might serve as a scaffold for drug delivery systems or tissue engineering constructs.

Sigma-Aldrich. “Biphenyl-4,4′-dicarboxylic acid 97%.” Link

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[4-[3,5-bis[4-(3,5-dicarboxyphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30O12/c49-43(50)37-16-34(17-38(22-37)44(51)52)28-7-1-25(2-8-28)31-13-32(26-3-9-29(10-4-26)35-18-39(45(53)54)23-40(19-35)46(55)56)15-33(14-31)27-5-11-30(12-6-27)36-20-41(47(57)58)24-42(21-36)48(59)60/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUCPCKDKJRCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801103847 |

Source

|

| Record name | 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801103847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

798.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1126896-14-7 |

Source

|

| Record name | 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126896-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801103847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B3067361.png)

![3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B3067424.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)

![4-Aza-5-thiatricyclo[5.2.1.0(3,7)]decane, 5,5-dioxo-4-(2-propenoyl)-10,10-dimethyl-](/img/structure/B3067458.png)